Triethylenephosphoramide-d12

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

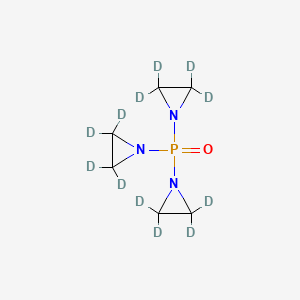

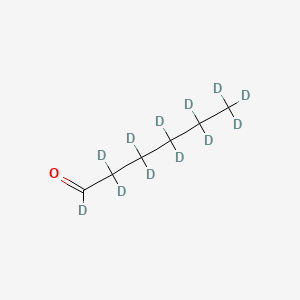

Triethylenephosphoramide-d12, also known as 1,1’,1’'-Phosphinylidynetrisaziridine-d12, is a biochemical used for proteomics research . It has a molecular formula of C6D12N3OP and a molecular weight of 185.23 .

Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, deuterium (D), nitrogen (N), oxygen (O), and phosphorus (P), with a molecular formula of C6D12N3OP .

Scientific Research Applications

Analytical Chemistry and Environmental Studies

- Degradation Study : The degradation of TEPA in aqueous solutions has been examined across different pH ranges, indicating its stability and reactivity under various environmental conditions. This study is crucial for understanding the environmental fate and degradation kinetics of TEPA, which can inform its safe use and disposal (Van Maanen et al., 2000).

Material Science

- Nanotechnology : TEPA's adsorption behavior on pristine and doped carbon and boron nitride nanotubes was investigated, revealing its potential in enhancing drug delivery efficiency and as a promising agent in nanotechnology applications. This study underscores the versatility of TEPA derivatives in modifying the surface properties of nanomaterials for targeted drug delivery (Hoseininezhad-Namin et al., 2020).

Biomedical Research

- Drug Delivery Systems : Explorations into TEPA's interaction with liposomes and cellular uptake mechanisms have provided insights into its potential as a drug delivery vehicle, especially in targeting specific tissues or cells. Such studies are pivotal in designing more effective therapeutic interventions with controlled release profiles (Franceschin et al., 2013).

- Neuroprotection : Research into the neuroprotective effects of derivatives similar in structure or function to TEPA against glutamate-induced toxicity in PC12 cells suggests potential therapeutic applications in neurodegenerative diseases. These findings contribute to our understanding of how such compounds can protect neuronal cells from damage or death (Li et al., 2015).

Photodynamic Therapy

- Photocytotoxicity for PDT : The synthesis and in vitro evaluation of coumarin derivatives of TEPA for their use in photodynamic therapy (PDT) have shown significant potential. This research demonstrates TEPA derivatives' effectiveness in generating reactive oxygen species (ROS) for cancer treatment under light activation, highlighting their application in developing new PDT agents (Zou et al., 2013).

Mechanism of Action

Target of Action

Triethylenephosphoramide-d12 is a complex compound used in biochemical research The primary targets and their roles are not explicitly mentioned in the available resources

Biochemical Pathways

It is used in proteomics research , suggesting that it may play a role in protein-related pathways.

Result of Action

As a biochemical used in proteomics research

Action Environment

It is known that the compound should be stored at +4°c , suggesting that temperature may play a role in its stability.

Biochemical Analysis

Biochemical Properties

It is known to be used in proteomics research , suggesting that it may interact with various proteins and enzymes

Cellular Effects

Related compounds have been shown to induce depression of the bone marrow, involution of the lymphatic tissue, and damage to the intestinal mucosa in mice and rats

properties

IUPAC Name |

1-bis(2,2,3,3-tetradeuterioaziridin-1-yl)phosphoryl-2,2,3,3-tetradeuterioaziridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N3OP/c10-11(7-1-2-7,8-3-4-8)9-5-6-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAMXEPQQLNQDM-LBTWDOQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1P(=O)(N2CC2)N3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N1P(=O)(N2C(C2([2H])[2H])([2H])[2H])N3C(C3([2H])[2H])([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N3OP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![HEXANOIC ACID-N, N-HYDROXYSUCCINIMIDE ESTER, [1-14C]](/img/no-structure.png)

![4-[(Chloroacetyl)oxy]butyl prop-2-enoate](/img/structure/B588415.png)

![(3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17-hydroxy-11,20-dioxopregnan-21-yl acetate](/img/structure/B588428.png)